

Mal-PEG5-NH-Boc: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Mal-PEG5-NH-Boc	
Cat. No.:	B13706636	Get Quote

CAS Number: 2170654-72-3

This in-depth technical guide provides essential information on **Mal-PEG5-NH-Boc**, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its properties, experimental protocols, and applications.

Core Properties and Specifications

Mal-PEG5-NH-Boc, also known as Maleimide-PEG5-Amine-Boc, is a versatile molecule featuring a maleimide group at one end and a Boc-protected amine at the other, connected by a five-unit polyethylene glycol (PEG) spacer. The maleimide group enables covalent linkage to thiol-containing molecules, such as cysteine residues in proteins, while the Boc-protected amine provides a latent primary amine that can be deprotected for subsequent conjugation. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.



Property	Value	Reference
CAS Number	2170654-72-3	[1]
Molecular Formula	C21H36N2O9	[1]
Molecular Weight	460.5 g/mol	[1]
Purity	Typically ≥95%	[2][3]
Appearance	White to off-white solid or viscous oil	
Solubility	DMSO, DMF, DCM	_
Storage Conditions	-20°C, protect from moisture	_

Experimental Protocols

The utility of **Mal-PEG5-NH-Boc** lies in its ability to facilitate sequential conjugation reactions. The following protocols outline the general procedures for maleimide-thiol conjugation and the subsequent deprotection of the Boc-amine.

Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein or peptide with a cysteine residue) to the maleimide moiety of **Mal-PEG5-NH-Boc**.

Materials:

- Thiol-containing molecule
- Mal-PEG5-NH-Boc
- Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5
- Anhydrous DMSO or DMF
- Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
- Purification system (e.g., size-exclusion chromatography, dialysis)



Procedure:

- Preparation of Reactants:
 - Dissolve the thiol-containing molecule in the conjugation buffer. If the molecule contains
 disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent
 like TCEP or DTT and subsequently purify to remove the reducing agent.
 - Prepare a stock solution of Mal-PEG5-NH-Boc in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the Mal-PEG5-NH-Boc stock solution to the solution of the thiol-containing molecule.
 - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction should be protected from light.
- · Quenching and Purification:
 - (Optional) Quench the reaction by adding a small excess of a free thiol to react with any unreacted maleimide groups.
 - Purify the conjugate using an appropriate method to remove unreacted linker and other reagents.

Boc-Amine Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)



- (Optional) Scavenger, such as triisopropylsilane (TIS)
- (Optional for neutralization) Saturated sodium bicarbonate solution

Procedure:

- Reaction Setup:
 - Dissolve the Boc-protected conjugate in DCM.
 - Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic species, a scavenger like TIS can be added.
- Deprotection Reaction:
 - Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
- Work-up:
 - Remove the solvent and excess TFA under reduced pressure.
 - The resulting amine will be the TFA salt. If the free amine is required, dissolve the residue
 in an organic solvent and wash with a mild base like saturated sodium bicarbonate
 solution to neutralize the acid. Dry the organic layer and concentrate to obtain the
 deprotected product.

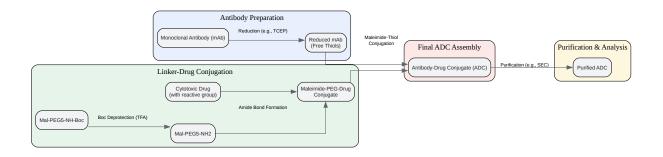
Applications and Workflows

A primary application of **Mal-PEG5-NH-Boc** is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the linker connects a monoclonal antibody (mAb) to a potent cytotoxic drug.

Logical Workflow for ADC Synthesis

The following diagram illustrates the logical steps involved in synthesizing an ADC using **Mal-PEG5-NH-Boc**.





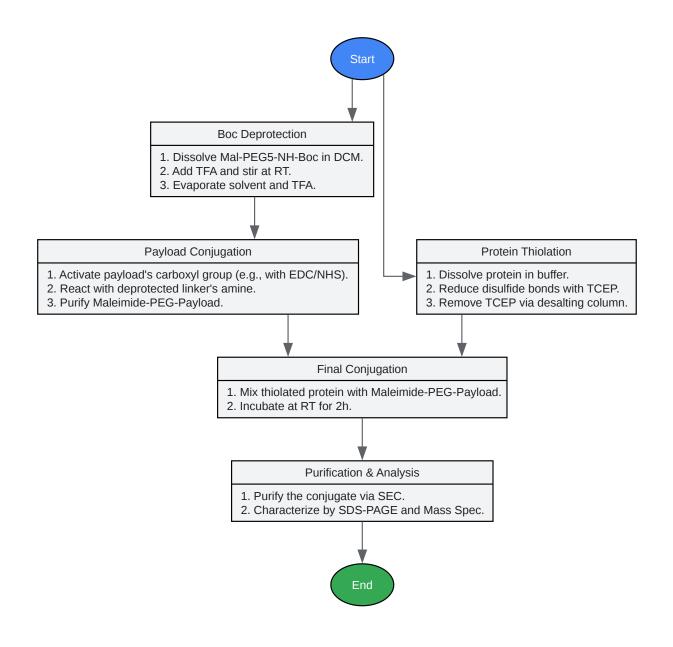
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Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for Bioconjugation

The following diagram details a typical experimental workflow for the bioconjugation of a thiol-containing protein with a payload molecule after Boc deprotection.





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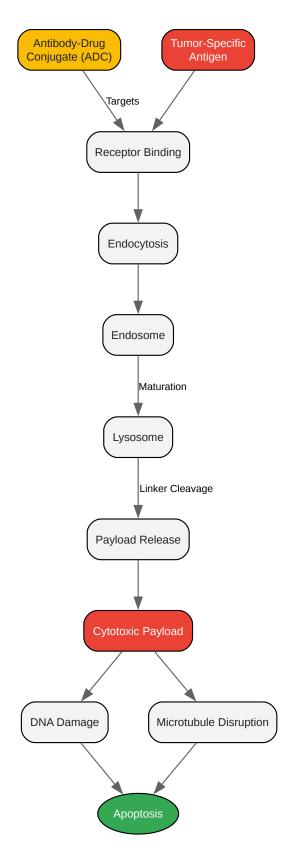
Caption: Experimental workflow for protein-payload conjugation.

Signaling Pathway Modulation

The ultimate goal of creating a bioconjugate like an ADC is to modulate a biological pathway, typically to induce apoptosis in cancer cells. The ADC targets a specific cell surface antigen, is



internalized, and releases its cytotoxic payload, which then interferes with critical cellular processes.





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Caption: ADC-mediated targeted cell killing pathway.

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